2-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-4-nitrophenol
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Overview
Description
2-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-4-nitrophenol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrophenol group, which is known for its reactivity, and a piperidine moiety, which is commonly found in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-4-nitrophenol typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-methylpiperidine with formaldehyde and a nitrophenol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Nitro or halogen-substituted derivatives
Scientific Research Applications
2-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The nitrophenol group can participate in redox reactions, while the piperidine moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-4-nitrophenol is unique due to its combination of a nitrophenol group and a piperidine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-15-7-5-12(6-8-15)16(2)10-11-9-13(17(19)20)3-4-14(11)18/h3-4,9,12,18H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHCUOXYGYKADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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